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molecular formula C8H10ClNO B8762153 N-(2-hydroxyethyl)-3-chloroaniline CAS No. 6393-19-7

N-(2-hydroxyethyl)-3-chloroaniline

Cat. No. B8762153
M. Wt: 171.62 g/mol
InChI Key: SOFUHSYORPZNQN-UHFFFAOYSA-N
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Patent
US04161528

Procedure details

A mixture consisting of 50.8 gm of 3-chloro-aniline, 36 gm of ethylenechlorohydrin and 50 gm of anhydrous sodium carbonate was refluxed for four hours, while stirring. Thereafter, the reaction mixture was suction-filtered while still hot, and the filter cake was washed with ethyl acetate. The filtrate was then distilled in vacuo; the desired product passed over at 182° C./14 mm Hg.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH2:9](Cl)[CH2:10][OH:11].C(=O)([O-])[O-].[Na+].[Na+]>>[OH:11][CH2:10][CH2:9][NH:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
C(CO)Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction mixture was suction-filtered while still hot, and the filter cake
WASH
Type
WASH
Details
was washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The filtrate was then distilled in vacuo
CUSTOM
Type
CUSTOM
Details
passed over at 182° C./14 mm Hg

Outcomes

Product
Name
Type
Smiles
OCCNC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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